![molecular formula C23H18N2O3S B2490775 (E)-N-(7-メチル-[1,3]ジオキソロ[4',5':4,5]ベンゾ[1,2-d]チアゾール-6(7H)-イリデン)-2,2-ジフェニルアセトアミド CAS No. 1321778-22-6](/img/structure/B2490775.png)
(E)-N-(7-メチル-[1,3]ジオキソロ[4',5':4,5]ベンゾ[1,2-d]チアゾール-6(7H)-イリデン)-2,2-ジフェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” is a complex organic compound characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen heteroatoms
科学的研究の応用
Chemistry
In chemistry, “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its tricyclic structure and heteroatoms suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” may be explored for its therapeutic potential. Its structure could allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic core and functional groups may impart desirable characteristics such as stability, reactivity, or conductivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” can be approached through multi-step organic synthesis. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the heteroatoms (oxygen, sulfur, nitrogen) via specific reagents and conditions.
- Functionalization of the tricyclic core to attach the diphenylacetamide moiety.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may yield amines or alcohols.
- Substitution may yield various functionalized derivatives.
作用機序
The mechanism of action of “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
類似化合物との比較
Similar Compounds
N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide: can be compared to other tricyclic compounds with heteroatoms, such as:
Uniqueness
The uniqueness of “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” lies in its specific combination of heteroatoms and functional groups, which may impart unique chemical and biological properties not found in other similar compounds.
生物活性
N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide is a complex organic compound characterized by its unique tricyclic structure and the presence of heteroatoms such as oxygen, sulfur, and nitrogen. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity.
Structure and Synthesis
The compound features a tricyclic core that can be synthesized through multi-step organic synthesis involving cyclization reactions and functionalization to introduce the diphenylacetamide moiety. The synthesis typically requires controlled conditions to ensure high yield and purity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that it could act as an inhibitor or modulator of enzymes or receptors, potentially influencing various biochemical pathways.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, studies on related derivatives have demonstrated potent anti-HIV activity with effective concentrations (EC50) as low as 0.036 μM against HIV strains . Although specific data on N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide is limited, its structural analogs suggest a promising potential in this area.
Antitumor Activity
The compound's tricyclic structure may also confer antitumor properties. Compounds with similar frameworks have shown activity against various cancer cell lines, indicating a potential for further exploration in oncology . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
Case Studies
- Anti-HIV Activity : A study evaluated several DCP analogs similar to N-[...] for anti-HIV efficacy. Compounds demonstrated significant antiviral activity against both drug-sensitive and resistant strains of HIV . The findings suggest that modifications in the structure can enhance biological activity.
- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at micromolar concentrations, suggesting that N-[...] could be a candidate for further development in cancer therapeutics .
Data Tables
Compound | Target Virus | EC50 (μM) | Therapeutic Index (TI) |
---|---|---|---|
Compound 5 | HIV-NL4-3 | 0.036 | 420 |
Compound 9 | HIV-NL4-3 | 0.049 | 310 |
N-[...] | TBD | TBD | TBD |
特性
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-25-17-12-18-19(28-14-27-18)13-20(17)29-23(25)24-22(26)21(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBAUAXEYKGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。